Lanthanum trihydride
Description
Historical Context and Evolution of Research in Rare-Earth Hydrides
The journey of rare-earth elements began in 1794 with the discovery of a new "earth" called yttria. sciencehistory.org This was followed by the isolation and naming of cerium in 1803 and lanthanum in 1839 by Swedish chemists. sciencehistory.org The 20th century brought a new level of importance to these elements with advancements in atomic physics. sciencehistory.org
The initial industrial use of rare earths started around 1891. acs.org However, it was the period between 1940 and 1960, driven by atomic research programs, that systematic discovery of their properties and separation methods began in earnest. acs.org This era saw the development of the Mountain Pass Mine in California, which became a dominant global source for rare earths like europium, cerium, lanthanum, and neodymium from the 1960s to 2000. sciencehistory.org
Research into rare-earth hydrides, a class of materials to which lanthanum trihydride belongs, has been propelled by their diverse and fascinating properties. researchgate.net These compounds, formed by the reaction of rare-earth metals with hydrogen, exhibit a range of characteristics from metallic to semiconducting behavior. iastate.edu For instance, rare-earth dihydrides are typically metallic, while the corresponding trihydrides, like LaH₃, tend to be semiconducting. iastate.edu This metal-insulator transition has been a subject of intense study. iastate.eduresearchgate.net
The ability of rare-earth hydrides to absorb and desorb hydrogen has also made them a focus of research for hydrogen storage applications. iastate.edusinology-initiative.com Furthermore, the discovery of remarkable optical properties in rare-earth hydrides near their metal-insulator transition has opened up possibilities for new technological applications. iastate.edu
Significance of this compound in Solid-State Chemistry and Materials Science
This compound is a significant material in the fields of solid-state chemistry and materials science due to its unique structural and electronic properties. cymitquimica.com It is an inorganic compound that typically appears as a grayish or black solid and is noted for its high hydrogen content. cymitquimica.com
Structural Characteristics: this compound has a crystal structure where the lanthanum atoms form a rigid framework, and hydrogen atoms occupy interstitial sites. researchgate.netsfb-vicom.at Specifically, in the face-centered cubic (fcc) structure, hydrogen atoms preferentially fill the tetrahedral sites first, followed by the octahedral sites as the hydrogen concentration increases towards LaH₃. researchgate.netsfb-vicom.at Under ambient pressure, some heavy rare-earth trihydrides exhibit a hexagonal crystal structure. researchgate.net However, at high pressures, many rare-earth trihydrides, including LaH₃, undergo a phase transition to a face-centered cubic (Fm-3m) structure. researchgate.net A study in 1984 reported a cubic-to-tetragonal structural transformation in substoichiometric this compound. arxiv.org First-principles calculations have also predicted an orthorhombically distorted structure for stoichiometric LaH₃. sfb-vicom.at
Electronic Properties and Transitions: One of the most studied aspects of this compound is its electronic structure and the associated metal-semiconductor transition. aps.org Self-consistent electronic structure calculations have shown that while there is a charge transfer to the tetrahedral hydrogen in the dihydride, there is no such transfer to the additional octahedral hydrogen in the trihydride. aps.org The material exhibits a transition from a metallic state at lower hydrogen concentrations (LaHₓ where x < ~2.8) to an insulating or semiconducting state at the trihydride composition. researchgate.netsfb-vicom.at This transition is accompanied by a significant change in optical properties, leading to the "switchable mirror" phenomenon. researchgate.net Recent studies using photoemission spectroscopy and density functional theory calculations have revealed that LaH₃ has a very shallow valence band maximum with an ionization potential of 3.8 eV. researcher.lifeacs.orgnih.gov
Ionic Conductivity: this compound is also known for its hydride ion (H⁻) conductivity. researchgate.netsciencedaily.com This property is crucial for potential applications in energy storage and electrochemical conversion technologies. researchgate.netrepec.org Research has shown that creating nanosized grains and defects in the lattice can suppress the detrimental electronic conductivity of LaHₓ by several orders of magnitude, transforming it into a superionic conductor at temperatures as low as -40 °C. researchgate.net Furthermore, light doping with oxygen has been demonstrated to significantly enhance the H⁻ conductivity of lanthanum hydride, making it a promising candidate for next-generation hydrogen carriers. sciencedaily.comtitech.ac.jp
Overview of Current Research Frontiers and Challenges
Current research on this compound and related compounds is pushing the boundaries of materials science, particularly in the quest for high-temperature superconductivity and advanced energy materials.
High-Pressure Superconductivity: A major frontier is the investigation of lanthanum superhydrides under extreme pressures. First-principles calculations have predicted that at megabar pressures, hydrogen-rich compounds can form clathrate-like structures with remarkable superconducting properties. researchgate.netosti.gov These theoretical predictions have spurred intense experimental efforts, leading to the synthesis of lanthanum superhydrides (LaHₓ, x > 3) that exhibit superconductivity at record-high temperatures. For instance, superconductivity at approximately 250 K has been reported in LaH₁₀ at a pressure of about 170 GPa. arxiv.orgosti.gov The synthesis of these superhydrides often involves laser heating of a precursor, such as LaH₃, in a hydrogen-rich environment within a diamond anvil cell. sharps.ac.cnresearchgate.net
Challenges in Superhydride Research: A significant challenge in this field is the stability of these high-temperature superconducting phases. Studies have shown that the superconducting critical temperature (Tc) of synthesized lanthanum superhydrides can decrease over time, indicating a gradual loss of hydrogen and a transition to lower stoichiometry hydrides like LaH₆ and eventually back towards the LaH₃ precursor. sharps.ac.cn The extreme pressures required for the synthesis and stabilization of these materials also present considerable experimental hurdles. arxiv.org
Advanced Energy Materials: Another active area of research is the development of this compound-based materials for energy applications. By manipulating the material's structure, such as creating nanostructured forms through ball milling, researchers have been able to transform it into a superionic conductor with suppressed electronic conductivity. researchgate.netresearchgate.net This opens up possibilities for its use in all-solid-state hydride ion batteries. researchgate.net Doping this compound with elements like oxygen has also been shown to dramatically increase its hydride ion conductivity at room temperature, which is a critical step towards practical applications in chemical reactors and energy storage systems. sciencedaily.comtitech.ac.jpresearchgate.net
Structure
2D Structure
Properties
CAS No. |
13864-01-2 |
|---|---|
Molecular Formula |
H3La |
Molecular Weight |
141.929 g/mol |
IUPAC Name |
hydride;lanthanum(3+) |
InChI |
InChI=1S/La.3H/q+3;3*-1 |
InChI Key |
UWKIHWMLYZZGNZ-UHFFFAOYSA-N |
SMILES |
[H-].[H-].[H-].[La+3] |
Canonical SMILES |
[H-].[H-].[H-].[La+3] |
Other CAS No. |
13864-01-2 |
Origin of Product |
United States |
Advanced Synthesis Methodologies for Lanthanum Trihydride
High-Pressure Synthesis Techniques for Stoichiometric and Non-Stoichiometric Compositions
High-pressure synthesis is the cornerstone for producing hydrogen-rich lanthanum hydrides. By subjecting lanthanum metal or a precursor hydride to megabar pressures, researchers can overcome the activation barriers for hydrogenation and stabilize phases with high hydrogen content that are not accessible under ambient conditions. researchgate.net The application of pressure, often in conjunction with high temperatures, allows for the formation of a diverse range of lanthanum hydride phases. lanl.govarxiv.org
Single-crystal X-ray diffraction studies have revealed a remarkable chemical and structural diversity in the lanthanum-hydrogen system under pressures ranging from 50 to 180 GPa. arxiv.orgarxiv.org Depending on the precise pressure, temperature, and availability of hydrogen, at least seven distinct hydride phases have been synthesized: LaH₃, LaH~₄, LaH₄+δ, La₄H₂₃, LaH₆+δ, LaH₉+δ, and LaH₁₀+δ. arxiv.orgarxiv.org The formation of a particular hydride is highly dependent on the synthesis conditions, including the pressure, heating temperature, and the amount of hydrogen present in the sample chamber. lanl.gov
The primary apparatus for achieving the static high pressures required for lanthanum hydride synthesis is the diamond anvil cell (DAC). nih.govfrontiersin.org A DAC uses the compressive force between the small, flat faces (culets) of two opposing diamonds to generate extreme pressures on a sample contained within a gasket.
Fabrication and Design:
Anvils: High-quality, flawless diamonds are selected. The culet size is a critical parameter; smaller culets can achieve higher pressures. Sizes reported in lanthanum hydride synthesis range from 35 μm to 100 μm. nih.govnih.gov
Cell Body: To ensure mechanical strength and sometimes to minimize heating effects under high magnetic fields, the DAC body may be constructed from specialized materials like high-purity copper-titanium (Cu-Ti) or copper-beryllium (Cu-Be) alloys. nih.gov
Gaskets: A metallic gasket, often made of T301 stainless steel, is pre-indented by the diamonds to a specific thickness. sharps.ac.cn A central hole is then drilled to form the sample chamber. To insulate electrodes from the metallic gasket, this central portion can be filled with a mixture of cubic boron nitride and epoxy. sharps.ac.cn
Application Protocols:
Sample Loading: A small piece of a precursor, such as metallic lanthanum (e.g., 99.9% purity, ~10-20 μm in size), is placed inside the sample chamber of the gasket. nih.govsharps.ac.cnarxiv.org
Hydrogen Source/Pressure Medium: The chamber is then loaded with a hydrogen source, which also typically serves as the pressure-transmitting medium, ensuring quasi-hydrostatic conditions. nih.govsharps.ac.cnresearchgate.net Common sources include pure hydrogen, ammonia (B1221849) borane (B79455), or paraffin (B1166041) oil. nih.govresearchgate.net
Pressurization: The cell is sealed and pressure is applied. The pressure is often measured using the Raman shift of the diamond edge or the vibron of H₂. nih.gov
To initiate the chemical reaction between lanthanum and the hydrogen source at high pressure, in situ laser heating is employed. nih.govresearchgate.net This technique allows for the rapid heating of the sample to thousands of Kelvin while the bulk of the DAC remains near room temperature.
Laser Systems: YAG (yttrium aluminum garnet) or infrared lasers are commonly used. nih.govresearchgate.net Heating can be achieved through short, high-energy pulses (e.g., microsecond pulses) or continuous irradiation. nih.govarxiv.orgresearchgate.net
Heating Temperatures: The reaction to form lanthanum superhydrides is typically initiated by heating the sample to temperatures ranging from approximately 1200 K to 2000 K. nih.govnih.govarxiv.org
Heating Arrangement: To ensure uniform heating of the sample, a double-sided laser heating arrangement can be employed, where the sample is irradiated from both sides simultaneously. nih.govsharps.ac.cn
Diamond Anvil Cell (DAC) Fabrication and Application Protocols
Precursor Selection and Optimization for Hydrogenation Reactions
The choice of hydrogen source is a critical variable in the synthesis of lanthanum hydrides, influencing the reaction pathway and the composition of the final product. researchgate.net While pure hydrogen gas can be used, solid chemical hydrides are often preferred as they can be easier to handle and can also act as the pressure-transmitting medium. nih.govfrontiersin.orgaps.org
Ammonia borane (NH₃BH₃) is a widely used hydrogen source for the synthesis of lanthanum superhydrides. frontiersin.orgaps.org It is a solid with a high hydrogen content and decomposes upon heating to release hydrogen. This method has been successfully used to synthesize various lanthanide polyhydrides. frontiersin.org
In a typical synthesis, lanthanum metal or lanthanum trihydride (LaH₃) powder is mixed with ammonia borane powder. nih.govsharps.ac.cn The use of ammonia borane has been shown to facilitate the synthesis of compounds like clathrate calcium hydride (CaH₆) by overcoming the high reactivity that can occur between the metal and hydrogen at lower pressures. aps.org For lanthanum superhydride synthesis, LaH₃ and NH₃BH₃ have been mixed in stoichiometric ratios of approximately 1:4. nih.govsharps.ac.cnarxiv.org The mixture is then pressurized in a DAC and laser-heated to initiate the formation of higher hydrides. sharps.ac.cnfrontiersin.org
| Precursor 1 | Precursor 2 (Hydrogen Source) | Pressure | Laser Heating Temperature | Resulting Phase (Example) | Reference |
|---|---|---|---|---|---|
| Lanthanum (La) Metal | Ammonia Borane (NH₃BH₃) | 171 GPa | Not specified | LaHₓ (superconducting) | frontiersin.org |
| This compound (LaH₃) | Ammonia Borane (NH₃BH₃) | >160 GPa | >1500 K | LaHₓ (x = 10.2 - 11.1) | nih.govsharps.ac.cn |
| Lanthanum (La) Metal Films | Ammonia Borane (NH₃BH₃) | 95 - 168 GPa | 1200 K | LaHₓ (superconducting) | sharps.ac.cnarxiv.org |
Aluminum trihydride (alane, AlH₃) has also been investigated and successfully used as a hydrogen source for synthesizing lanthanum hydrides under extreme pressure. researchgate.netresearchgate.net AlH₃ is noted to have a decomposition temperature and hydrogen density close to that of ammonia borane, indicating its suitability for laser heating synthesis in a DAC. researchgate.net
The synthesis protocol involves placing a piece of lanthanum metal on top of AlH₃ within the DAC. researchgate.net The sample is then pressurized to approximately 150 GPa and heated using an infrared laser. researchgate.netresearchgate.net This process has been shown to yield lanthanum hydrides with a hydrogen-to-lanthanum ratio of less than 10 (LaHₓ, x < 10), which exhibit superconductivity at around 70 K when measured at 170 GPa. researchgate.netresearchgate.net The use of AlH₃ as a hydrogen source represents an alternative synthetic pathway that can lead to different polyhydride phases compared to other hydrogen sources. researchgate.net
| Precursor 1 | Precursor 2 (Hydrogen Source) | Synthesis Pressure | Heating Method | Resulting Phase | Reference |
|---|---|---|---|---|---|
| Lanthanum (La) Metal | Aluminum Trihydride (AlH₃) | 150 GPa | Infrared Laser Heating | LaHₓ (x < 10) | researchgate.netresearchgate.net |
Utilization of Ammonia Borane as a Hydrogen Source
Control of Stoichiometry and Impurity Doping during Synthesis
Controlling the final composition of the synthesized lanthanum hydride is a significant challenge that relies on precise manipulation of the synthesis parameters. The stoichiometry of the resulting hydride is not fixed but exists in a dynamic relationship with pressure, temperature, and time. nih.govlanl.gov For instance, under a hydrogen-deficient environment, LaH₃ or other lower hydrides may form, whereas an evident excess of hydrogen is required to synthesize superhydrides like LaH₁₀. lanl.gov Furthermore, some synthesized superhydride phases are transient; NMR studies have shown that LaHₓ (with x ≈ 10-11) synthesized at over 160 GPa can dynamically lose hydrogen over several weeks at room temperature, gradually decomposing towards lower stoichiometries like LaH₆ and eventually approaching the LaH₃ precursor phase. nih.govsharps.ac.cn
Impurity doping is an intentional strategy to modify the properties of materials. rsc.org In the context of lanthanum hydrides, this has been demonstrated by lightly doping the material with oxygen. Researchers prepared a hydrogen-rich lanthanum hydride with the chemical formula LaH₃₋₂ₓOₓ using a two-step high-pressure synthesis process. titech.ac.jpeurekalert.org By controlling the oxygen concentration, it was possible to suppress electronic conductivity and achieve a significantly higher hydride ion (H⁻) conductivity, which was three orders of magnitude greater than previously reported conductors. titech.ac.jpeurekalert.org This demonstrates that intentional impurity doping during synthesis is a powerful tool for tuning the electronic and ionic transport properties of lanthanum hydride.
Controlled Oxygen Substitution in LaH₃₋₂ₓOₓ Systems
A key strategy for modifying the properties of this compound is the controlled partial substitution of hydride (H⁻) ions with oxide (O²⁻) ions, resulting in a class of compounds known as lanthanum oxyhydrides with the general formula LaH₃₋₂ₓOₓ. This substitution is critical for suppressing the electronic conduction that is typically dominant in this compound and for promoting fast hydride ion conduction, even at room temperature. mining.comscispace.com
The synthesis of these materials is a multi-step process. Researchers have successfully prepared high-density LaH₃₋₂ₓOₓ pellets through a high-pressure synthesis method. mining.com These initial pellets are characterized by a significant number of hydrogen vacancies. To achieve the desired composition and properties, the pellets undergo a subsequent annealing step. This involves exposing them to a hydrogen gas atmosphere at elevated temperatures, for instance at 400°C for 10 hours, to fill the hydrogen vacancies. mining.com This process resulted in the formation of materials like LaH₂.₈O₀.₁, a novel compound that exhibits high ionic conductivity at room temperature. mining.com
Research findings indicate that the concentration of oxygen is a crucial parameter. researchgate.net Light oxygen doping, where the value of 'x' is less than 0.25, has been shown to produce a material with a hydride ion conductivity of approximately 1 mS cm⁻¹ at room temperature, which is three orders of magnitude higher than previously reported best conductors. researchgate.net This enhanced conductivity is attributed to a low activation barrier for H⁻ ion movement, measured to be between 0.3 and 0.4 eV. mining.comresearchgate.net However, if the oxygen concentration 'x' exceeds 0.25, the activation energy increases substantially to 1.2-1.3 eV, hindering ionic conduction. researchgate.net The partial substitution of O²⁻ for H⁻ creates vacancies and deepens the donor level, which suppresses electronic conduction and makes fast H⁻ conduction possible. scispace.com
Computer simulations have corroborated these experimental findings, showing that H⁻ ions located far from the substituted O²⁻ ions are highly mobile. mining.com The crystal structure of these oxyhydrides is also influenced by the degree of substitution; large cations like Lanthanum in LaH₃₋₂ₓOₓ often lead to tetragonal (P4/nmm) lattices. acs.org
Table 1: Properties of Oxygen-Substituted Lanthanum Hydride (LaH₃₋₂ₓOₓ)
| Oxygen Content (x) | Composition | Ionic Conductivity (S cm⁻¹) | Activation Energy (eV) | Synthesis Notes |
| 0.1 | LaH₂.₈O₀.₁ | ~1 x 10⁻³ (at RT) | 0.3 - 0.4 | Two-step process: High-pressure synthesis followed by annealing in H₂ gas at 400°C. mining.com |
| < 0.25 | LaH₃₋₂ₓOₓ | High | 0.3 - 0.4 | Lightly oxygen-doped for fast H⁻ conduction near room temperature. researchgate.net |
| > 0.25 | LaH₃₋₂ₓOₓ | Low | 1.2 - 1.3 | Higher oxygen content increases the activation barrier. researchgate.net |
| Not Specified | LaH₃₋₂ₓOₓ | 2.6 x 10⁻² (at intermediate temps) | Not specified | Achieved optimum ionic conductivity at intermediate temperatures. scispace.com |
Synthesis of Substoichiometric this compound (LaH₃₋δ) and its Implications
Substoichiometric this compound, denoted as LaH₃₋δ, refers to a form of the compound with a deficiency in hydrogen content, represented by 'δ'. This intrinsic hydrogen non-stoichiometry is a critical characteristic that has significant implications for the material's structural and conductive properties. researchgate.net The fluorite-type LaH₃₋δ series is particularly noted for exhibiting high hydride ion conductivity around room temperature. researchgate.net
The synthesis of substoichiometric hydrides can be achieved under high-pressure conditions. For example, the compressibility of LaH₂.₈₅ (where δ = 0.15) was studied using a diamond anvil cell (DAC) technique in a pressure range up to 25 GPa. researchgate.net These high-pressure studies are essential for understanding the material's behavior in extreme environments and for synthesizing novel phases. nih.govarxiv.org
A key implication of substoichiometry is its effect on the crystal structure and phase transitions. While stoichiometric LaH₃.₀₀ maintains its initial face-centered cubic (fcc) structure up to 25 GPa, substoichiometric LaH₂.₈₅ undergoes a reversible structural change under the same pressure range, which is considered to be a possible tetragonal distortion of the fcc structure. researchgate.net Furthermore, X-ray diffraction studies have revealed a cubic-to-tetragonal structural transformation in substoichiometric this compound at low temperatures. sharps.ac.cn
The hydrogen vacancies inherent in LaH₃₋δ are fundamental to its properties. These vacancies act as charge carriers, enabling ionic conduction. The deliberate creation of these vacancies through substoichiometric synthesis is a pathway to developing materials for applications such as solid electrolytes. researchgate.net Research has also explored further modifications, such as strontium substitution and slight oxygen incorporation in LaH₃₋δ, to create complex compounds like La₁₋ₓSrₓH₃₋ₓ₋₂yOᵧ, which also exhibit significant H⁻ conductivity at room temperature. researchgate.net
Table 2: Comparison of Stoichiometric and Substoichiometric Lanthanum Hydride
| Compound | Stoichiometry (δ) | Structure (Ambient Pressure) | Behavior under Pressure (up to 25 GPa) | Key Implications |
| This compound | δ = 0.00 | fcc (face-centered cubic) | Retains initial fcc structure. researchgate.net | Stable structure under pressure; serves as a baseline for comparison. |
| Substoichiometric this compound | δ = 0.15 (LaH₂.₈₅) | fcc (face-centered cubic) | Undergoes a reversible structural change (possible tetragonal distortion). researchgate.net | Hydrogen vacancies influence structural stability under pressure and enable ionic conductivity. researchgate.netresearchgate.net |
Theoretical and Computational Investigations of Lanthanum Trihydride
Electronic Structure Calculations and Their Advancements
The electronic structure of LaH₃ has been a subject of extensive theoretical study, with various computational techniques employed to accurately model its properties.
Density Functional Theory (DFT) has been a foundational tool for investigating the electronic properties of lanthanum hydrides. researcher.lifenih.govacs.orgresearchgate.net DFT calculations have been instrumental in understanding the energy levels of electrons in LaHₓ (where 2 ≤ x ≤ 3). researcher.lifenih.govacs.orgresearchgate.net These studies have shown that as the hydrogen concentration increases, the material transitions from a metallic dihydride to a semiconducting trihydride. aps.org Refinements in DFT approaches, such as the use of generalized gradient approximations (GGA), have been employed to better describe the exchange and correlation effects. sfb-vicom.at First-principles calculations based on DFT have also been pivotal in predicting the properties of new superconducting hydrides, including those with clathrate-like structures where a lanthanum atom is at the center of a cage formed by hydrogen atoms. researchgate.netosti.gov However, standard DFT calculations, like the Local Density Approximation (LDA), have sometimes struggled to accurately predict the insulating nature of stoichiometric LaH₃, often showing a metallic or semimetallic ground state due to an underestimation of the band gap. arxiv.orgarxiv.org This discrepancy highlights the need for more advanced theoretical treatments.
To improve upon early non-self-consistent calculations, self-consistent field (SCF) methodologies have been applied to LaH₃. One notable example is the semirelativistic Korringa-Kohn-Rostoker (KKR) method. aps.orgaps.orgresearchgate.netwikipedia.org The KKR method is designed to calculate the electronic band structure of periodic solids. wikipedia.org Self-consistent KKR calculations for LaH₂ and LaH₃ revealed important details about charge transfer within the material. aps.orgaps.org These calculations indicated a transfer of charge to the tetrahedral hydrogen sites in the dihydride, but no significant charge transfer to the additional octahedral hydrogen in the trihydride. aps.orgaps.orgresearchgate.net A key finding from these self-consistent calculations was a significant reduction in the predicted energy gap for LaH₃ compared to non-self-consistent results, although other effects of self-consistency were found to be minor. aps.orgaps.orgresearchgate.net
A significant challenge in modeling LaH₃ is accurately capturing the effects of electron correlation, which are not fully accounted for in standard DFT approximations. arxiv.org The failure of LDA to open a band gap in LaH₃ points to the importance of these correlations. arxiv.org To address this, methods like DFT+U, which adds a Hubbard U term to account for on-site Coulombic interactions, have been utilized. researchgate.net For rare-earth trihydrides, DFT+U calculations with a self-consistently determined U value, combined with supercell distortions, have been shown to open a small band gap. researchgate.netarxiv.org
More computationally intensive methods like Quantum Monte Carlo (QMC) have also been employed. arxiv.orgarxiv.org QMC methods, used in conjunction with dynamical mean-field theory (DMFT), have successfully predicted a paramagnetic insulator solution for LaH₃ and LaH₂.₇₅, in contrast to the metallic state predicted for LaH₂.₅, which aligns better with experimental observations of the metal-insulator transition. arxiv.org Fixed-node diffusion Monte Carlo (DMC), a variant of QMC, has been used to estimate the exact ground state properties of similar rare-earth hydrides, providing benchmark data to validate and refine DFT+U calculations. arxiv.org These advanced methods underscore that a combination of structural distortions and strong correlation effects is necessary to accurately model the electronic properties of LaH₃. researchgate.netarxiv.org
Theoretical analyses of the band structure of LaH₃ have provided critical insights into its electronic nature. Calculations show that in the metallic dihydride (LaH₂), the hydrogen-induced bands can accommodate four of the five valence electrons, with the remaining electron partially filling the metal d bands. aps.org In the semiconducting trihydride (LaH₃), three hydrogen-induced bands form below the metal d bands and are capable of accommodating all six valence electrons, leading to an insulating state. aps.org
A key feature identified through both DFT calculations and photoemission spectroscopy is the presence of an extremely shallow valence band maximum in LaH₃, with a reported ionization potential of 3.8 eV. researcher.lifenih.govacs.orgresearchgate.net This shallow valence band is attributed to the low electronegativity of hydrogen and significant bonding-antibonding interactions between closely spaced hydride ions (H⁻). researcher.lifenih.govacs.org
The determination of the energy gap in LaH₃ has been a central issue. While early non-self-consistent calculations predicted a significant gap, self-consistent KKR methods found it to be greatly reduced. aps.orgaps.org DFT calculations have demonstrated an energy gap of approximately 0.8–0.9 eV. rsc.orgdiva-portal.org However, standard LDA calculations often fail to produce a gap, predicting a semimetal instead. aps.orgarxiv.org More advanced approaches, including those that account for electron correlation and lattice distortions, are required to consistently predict the insulating ground state and the correct band gap. sfb-vicom.atresearchgate.net
The density of states (DOS) provides further detail on the electronic structure. For LaH₃, the DOS shows that the 5d and 6s states of the parent lanthanum metal are depleted, and the material is a semiconductor. iastate.edu The schematic representation of the DOS clearly illustrates the transition from a metallic state in LaH₂ to a semiconducting state in LaH₃. iastate.edu
Theoretical investigations have been crucial in understanding the nature of charge distribution and transfer in lanthanum hydrides. Self-consistent KKR calculations have shown that in the transition from LaH₂ to LaH₃, there is a charge transfer from the metal to the hydrogen atoms at the tetrahedral sites. aps.orgaps.orgresearchgate.net However, these same studies indicate no significant charge transfer to the additional hydrogen atom that occupies the octahedral site in LaH₃. aps.orgaps.orgresearchgate.net This suggests a complex bonding scenario where the nature of the hydrogen-lanthanum interaction depends on the crystallographic site of the hydrogen atom.
Further studies combining cluster expansion with DFT have shown that isolated octahedral vacancy pairs in hydrogen-deficient LaH₃ (close to the trihydride composition) can accumulate electronic charge from the surrounding lanthanum atoms. sfb-vicom.at As the hydrogen concentration decreases and these vacancy pairs begin to form percolating chains, the trapped charge is released, contributing to the transition to a metallic state. sfb-vicom.at The concept of negatively charged hydrogen ions (H⁻) forming a lattice is a central theme, with the electronic structure being described by models that account for strong correlations within this H⁻ lattice. arxiv.org The charge density difference calculations for related ternary hydrides also illustrate regions of charge accumulation and depletion, highlighting the ionic and covalent contributions to the bonding. diva-portal.org
Band Structure Analysis: Valence Band Characteristics, Energy Gap Determination, and Density of States
Structural Prediction and Stability Modeling under Various Thermodynamic Conditions
Computational modeling has been essential for predicting the crystal structure and stability of lanthanum trihydride under different pressures and temperatures. First-principles calculations based on DFT are a primary tool for these predictions. osti.gov
Studies combining first-principles calculations with the cluster-expansion method have been used to follow the occupation of hydrogen in the interstitial sites of the face-centered cubic (fcc) lanthanum matrix. sfb-vicom.at These models confirm that LaHₓ favors the fluorite structure at x=2 and subsequently adds excess hydrogen atoms to the octahedral interstitial sites. sfb-vicom.at While LaH₃ is often assumed to have a cubic D0₃ structure, structural optimization calculations have suggested a stable orthorhombically distorted structure at ambient conditions. sfb-vicom.at
Under high pressure, the structural behavior of lanthanum and its hydrides becomes even more complex. Experimental and theoretical work has shown that stoichiometric LaH₃ undergoes pressure-induced phase transformations. researchgate.net Raman scattering studies up to 40 GPa on LaH₃ have revealed spectra more complex than expected for the simple stoichiometric structure, suggesting ordering of the hydrogen atoms. researchgate.net At pressures above 100 GPa, LaH₃ is predicted to behave as a poor metal or a semimetal. researchgate.net The stability of various phases of rare-earth trihydrides, including LaH₃, has been investigated, showing that the transition pressures can be significantly affected by the hydrostaticity of the pressure medium. researchgate.net
The prediction and discovery of high-temperature superconductivity in lanthanum superhydrides (like LaH₁₀) at very high pressures (above 150 GPa) has spurred intense research into the high-pressure phase diagram of the La-H system. osti.govaps.orglanl.gov These superhydrides are synthesized from lanthanum or this compound under extreme conditions. aps.orgarxiv.org Theoretical predictions suggest that at these pressures, LaH₃ itself is a precursor to the formation of clathrate-like structures of LaH₁₀, which are responsible for the observed high-temperature superconductivity. researchgate.netosti.gov The stability of these phases is a critical area of study, with calculations predicting pressure-induced structural transitions, for example, from a high-symmetry Fm-3m phase to other distorted phases as pressure is varied. lanl.govresearchgate.net The chemical equilibrium and stability are also time-dependent, with observations of gradual hydrogen desorption from synthesized superhydrides over time, suggesting a transient stability at room temperature even under high pressure. arxiv.orgsharps.ac.cn
Interactive Data Table: Calculated Properties of this compound
| Property | Value | Method | Reference |
| Ionization Potential | 3.8 eV | DFT + Photoemission | researcher.lifenih.govacs.org |
| Energy Gap | ~0.5 eV | - | iastate.edu |
| Energy Gap | Greatly reduced from non-SCF | Self-consistent KKR | aps.orgaps.org |
| Energy Gap | 0.8-0.9 eV | First-principles calculations | rsc.orgdiva-portal.org |
| Stable Structure (Ambient) | Orthorhombically distorted | DFT + Cluster Expansion | sfb-vicom.at |
| Behavior at >100 GPa | Poor metal / Semimetal | Experimental + Theoretical | researchgate.net |
Ab Initio Molecular Dynamics Simulations for Atomic Arrangements
Ab initio molecular dynamics (AIMD) simulations have been instrumental in understanding the atomic arrangements and dynamic behavior of this compound. unr.edu These simulations, which are based on first-principles quantum mechanics, allow for the study of atomic motion and structural evolution over time. researchgate.netosti.gov
AIMD simulations have been employed to investigate the stability of different crystal structures of lanthanum hydrides under various conditions. osti.gov For instance, classical AIMD simulations have shown that the face-centered cubic (fcc) structure of LaH₁₀ is stable at high pressures (above 140 GPa). osti.gov Furthermore, these simulations have been used to study the effects of defects, such as hydrogen vacancies, on the atomic arrangement. It has been shown that atom relaxations around empty hydrogen sites are energetically favored. researchgate.net The relaxations around tetrahedral vacancies are significantly larger than those around octahedral vacancies. researchgate.net
The Vienna Ab initio Simulation Package (VASP) is a commonly used tool for performing these simulations, employing methods like the projector augmented-wave (PAW) method and density functional theory (DFT) with generalized gradient approximation (GGA). unr.edunih.gov AIMD, coupled with rare event simulation techniques, has been used to quantify reaction energies and preferred binding sites of lanthanum in various environments. unr.edu
Computational Modeling of Equations of State (e.g., Murnaghan Model)
Computational modeling of the equation of state (EoS) is essential for describing the relationship between the pressure, volume, and energy of a material. wikipedia.org For this compound and related hydrides, the Murnaghan and Birch-Murnaghan equations of state are commonly used to fit experimental and computational data. wikipedia.orghpstar.ac.cnaps.org These models allow for the determination of key parameters such as the bulk modulus (K₀) and its pressure derivative (K'₀). wikipedia.org
The EoS is typically determined by fitting calculated energy-volume or pressure-volume data obtained from first-principles calculations, such as those based on DFT. aps.orgnih.gov This information is crucial for understanding the material's response to external pressure and for predicting phase transitions. For example, the third-order Birch-Murnaghan EoS has been used to analyze the pressure-volume relationship in various lanthanide hydrides. hpstar.ac.cnaps.org The fitting of EoS data is a standard procedure in the computational study of materials under high pressure. nih.govmdpi.com
Quantum Mechanical Approaches to Hydrogen Behavior and Interactions
Quantum mechanical approaches are fundamental to understanding the behavior of hydrogen in this compound, particularly its role in the electronic structure and the observed metal-semiconductor transition. aps.org
First-principles calculations based on density functional theory (DFT) have been widely used to investigate the electronic properties of LaH₃. researchgate.netarxiv.org These studies have revealed that the electronic structure is highly sensitive to the arrangement and concentration of hydrogen atoms. researchgate.net For instance, in lanthanum dihydride (LaH₂), which has a fluorite-type structure, the hydrogen atoms occupy tetrahedral interstitial sites. researchgate.net As more hydrogen is added to form LaH₃, the additional hydrogen atoms occupy the octahedral interstitial sites. researchgate.net
Self-consistent calculations using methods like the Korringa-Kohn-Rostoker (KKR) method have shown a charge transfer to the tetrahedral hydrogen in the dihydride, but no significant charge transfer to the octahedral hydrogen in the trihydride. aps.org This difference in charge distribution is a key factor in the electronic properties of these materials.
The metal-insulator transition observed in LaHₓ as x approaches 3 is a topic of significant interest. researchgate.netaps.org Theoretical models suggest that this transition is driven by the ordering of hydrogen vacancies. researchgate.net At lower hydrogen concentrations (x < 2.75), percolating chains of vacancies can lead to metallic behavior, while at higher concentrations, isolated vacancy pairs result in an insulating state. sfb-vicom.at
Furthermore, quantum effects on the nuclei, known as nuclear quantum effects (NQE), have been shown to be significant in lanthanide hydrides. nih.gov Path-integral molecular dynamics simulations, which treat the nuclei quantum mechanically, have revealed appreciable proton migration and structural fluxionality, even at low temperatures. nih.gov These quantum effects can influence the stability of different phases and the dynamics of hydrogen within the lattice. osti.govarxiv.org The study of hydrogen diffusion at different temperatures suggests that at lower temperatures, hydrogen atoms may migrate via a coherent tunneling process, highlighting the quantum-mechanical character of hydrogen's motion. iastate.edu
Structural and Phase Stability Studies of Lanthanum Trihydride Under Extreme Conditions
High-Pressure Induced Phase Transformations
Under high pressure, lanthanum trihydride exhibits complex structural changes that are highly dependent on its stoichiometry. These transformations involve distortions of the crystal lattice and ordering of the hydrogen sublattice.
The face-centered cubic (fcc) structure of this compound displays a notable response to pressure, which is intricately linked to its hydrogen content. Studies on stoichiometric this compound (LaH₃.₀₀) have shown that it maintains its initial fcc structure at pressures up to 25 GPa without undergoing a structural phase transition. acs.orgrcin.org.pl
In contrast, substoichiometric this compound, such as LaH₂.₈₅, exhibits a reversible structural change under pressure, which is suggestive of a tetragonal distortion of the initial fcc structure. acs.orgrcin.org.pl Further investigations on lanthanum dihydride with partial occupation of octahedral sites (LaH₂.₃) revealed a gradual distortion from a cubic to a tetragonal lattice preceding a phase separation that occurs at approximately 11 GPa. aps.orgjaea.go.jp Low-temperature studies on LaHₓ (where 2.50 ≤ x ≤ 3.00) have also identified a cubic-to-tetragonal distortion of the lanthanum sublattice, indicating that temperature, in addition to pressure and stoichiometry, plays a role in this transformation. researchgate.netresearchgate.net
While X-ray diffraction studies on stoichiometric LaH₃ have not revealed changes in the fcc metal lattice, Raman spectroscopy provides evidence for a phase transition related to the hydrogen sublattice. rcin.org.plissp.ac.ru High-pressure Raman measurements on both this compound (LaH₃) and its deuterated analogue (LaD₃) have shown a pressure-induced phase transition within the range of 6 to 11 GPa. rcin.org.plissp.ac.ru This transition is characterized by noticeable changes in the Raman spectra, which are more complex than what would be expected from the factor group analysis for a simple fcc structure. issp.ac.ru The absence of a corresponding structural change in the lanthanum lattice suggests that this transition originates from the ordering of hydrogen atoms within the interstitial sites of the crystal structure. rcin.org.plissp.ac.ru
The structural transformations observed in lanthanum hydrides under pressure are often reversible upon decompression. For instance, the structural change observed in substoichiometric LaH₂.₈₅ is reversible. rcin.org.pl Similarly, in studies of LaH₂.₃, the high-pressure state, characterized by the coexistence of two fcc phases, reverts to the original dihydride fcc phase as the pressure is decreased. aps.orgjaea.go.jp This reversibility is a common feature in many rare-earth hydrides, such as lutetium trihydride (LuH₃), which undergoes a reversible phase transition from a trigonal to a cubic structure at high pressures. aip.orgaip.orgopticsjournal.net
Pressure-Induced Hydrogen Ordering and Disorder Transitions
In-Situ Structural Characterization Techniques at High Pressures
To probe the structural evolution of this compound under extreme conditions, sophisticated in-situ techniques are employed. Synchrotron X-ray diffraction and Raman spectroscopy are principal among these, providing complementary information on the crystal lattice and vibrational modes, respectively.
Synchrotron X-ray diffraction is a powerful tool for determining the crystal structure, including lattice parameters and space group, of materials under high pressure. For stoichiometric LaH₃.₀₀, energy-dispersive XRD has been used to confirm that the initial fcc structure (space group Fm-3m) is retained up to 25 GPa. acs.orgrcin.org.pl
In the case of non-stoichiometric LaH₂.₃, synchrotron radiation XRD has revealed the emergence of additional Bragg reflections at pressures above 11 GPa. aps.orgcore.ac.uk These new peaks indicate a phase separation into two distinct fcc phases with different lattice parameters, corresponding to a hydrogen-poor solid solution and a hydrogen-rich trihydride state. core.ac.uk The reversibility of this phase separation has been confirmed by observing the return to a single fcc phase upon decompression. aps.org
Interactive Data Table: Lattice Parameters of Lanthanum Hydride Phases under Pressure
| Compound | Pressure (GPa) | Phase | Space Group | Lattice Parameter (a) (Å) | Reference |
| LaH₃.₀₀ | Ambient | fcc | Fm-3m | 5.619 | rcin.org.pl |
| LaH₃.₀₀ | up to 25 | fcc | Fm-3m | Retained | acs.orgrcin.org.pl |
| LaH₂.₃ | < 11 | fcc | Fm-3m | - | aps.org |
| LaH₂.₃ | > 11 | fcc (coexistence) | Fm-3m | Two distinct values | aps.orgcore.ac.uk |
| LuH₃ | ~11.5 | Trigonal to Cubic | P-3c1 to Fm-3m | - | aip.orgaip.orgopticsjournal.net |
Note: Specific lattice parameter values at high pressure for the coexisting phases of LaH₂.₃ are not detailed in the provided sources.
Raman spectroscopy is highly sensitive to changes in local symmetry and vibrational modes, making it an excellent technique for identifying phase transitions that may not be apparent in XRD, such as those involving hydrogen ordering. For the cubic Fm-3m structure of LaH₃, group theory predicts a single Raman active mode. issp.ac.ru However, experimental Raman spectra of LaH₃ show a richer collection of peaks, suggesting a more complex local environment or the presence of defects. issp.ac.ru
High-pressure Raman studies on stoichiometric LaH₃ and LaD₃ up to 40 GPa have identified a phase transition in the 6 to 11 GPa range. rcin.org.plissp.ac.ru This transition is marked by distinct changes in the Raman spectra, including the shifting, appearance, and disappearance of various vibrational modes. rcin.org.plissp.ac.ru The analysis of the pressure dependence of these Raman frequencies provides clear evidence for this phase transition, which is attributed to an ordering of the hydrogen atoms. rcin.org.plissp.ac.ru
Interactive Data Table: Selected Raman Modes of LaH₃ at Various Pressures
| Pressure (GPa) | Raman Shift (cm⁻¹) | Interpretation | Reference |
| Ambient | ~183, ~111, ~150 | Lattice modes | rcin.org.pl |
| Ambient | ~705, ~1129 | Hydrogen modes | rcin.org.pl |
| 5.8 | Multiple peaks | Pre-transition phase | rcin.org.pl |
| 7.5 - 13.5 | Evolving peaks | Phase transition region (Hydrogen ordering) | rcin.org.pl |
| > 13.5 | Stabilized new peaks | Post-transition high-pressure phase | rcin.org.pl |
Note: The table presents a simplified overview. The original spectra contain multiple, often broad, peaks.
Synchrotron X-ray Diffraction (XRD) for Lattice Parameter and Space Group Determination
Phase Separation Phenomena in Lanthanum Hydride Systems under Pressure
Under extreme pressure conditions, lanthanum hydride systems exhibit complex structural behaviors, including phase separation and disproportionation reactions. These phenomena are particularly evident in non-stoichiometric lanthanum hydrides, leading to the coexistence of multiple phases with distinct hydrogen concentrations.
Investigations into the structural changes of lanthanum dihydride with partial occupancy of octahedral sites by hydrogen (specifically LaH₂.₃) have revealed significant transformations under pressure. aps.org Using synchrotron radiation X-ray diffraction at ambient temperature, researchers observed that as pressure increases to approximately 11 GPa, additional Bragg reflections emerge. These new reflections appear on the higher angle side of the original face-centered cubic (fcc) lattice peaks and their intensity grows with further compression up to 20 GPa. aps.org
This observation is interpreted as a pressure-induced phase separation or disproportionation of the initial dihydride. The system separates into a hydrogen-poor solid solution phase and a hydrogen-rich trihydride phase. aps.org In both of these resulting states, the octahedral interstitial sites within the fcc metal lattice are partially occupied by hydrogen atoms. aps.org Prior to this phase separation, a gradual distortion of the cubic lattice into a tetragonal one is observed. aps.org This process is reversible, with the system reverting to the single-phase, lattice-distorted state and then back to the original fcc dihydride phase as the pressure is decreased. aps.org
The underlying mechanism for this phase separation is attributed to the movement of hydrogen atoms into the empty octahedral sites of the surrounding LaH₂.₃ lattice under the influence of pressure. rsc.org This disproportionation has also been observed through high-pressure infrared reflection and Raman scattering measurements. rsc.org
In contrast, studies on stoichiometric this compound (LaH₃.₀₀) have shown different behavior. High-pressure energy dispersion X-ray diffraction studies up to 25 GPa did not detect any structural phase transitions, with the compound retaining its initial fcc structure. researchgate.netexlibrisgroup.com However, substoichiometric this compound (LaH₂.₈₅) does exhibit a reversible structural change under pressure, which is suggested to be a possible tetragonal distortion of the initial fcc structure. researchgate.netexlibrisgroup.com
Furthermore, high-pressure Raman scattering studies on stoichiometric LaH₃ up to 40 GPa have revealed more complex spectra than expected. This suggests a pressure-induced phase transformation that is likely related to the ordering of hydrogen atoms rather than a rearrangement of the lanthanum lattice itself. issp.ac.ruresearchgate.net
Theoretical calculations using density functional theory (DFT) have also explored the stability of various lanthanum hydride phases under much higher pressures. These studies predict a sequence of stable phases as pressure increases, with different stoichiometries becoming thermodynamically favorable at different pressure regimes. pnas.orguspex-team.org For instance, at 50 GPa, Pnma-LaH₃ is predicted to be a stable phase. uspex-team.org At 100 GPa, this is predicted to transition to a Cmcm structure for LaH₃. uspex-team.org
The following table summarizes the key findings from experimental studies on phase separation in lanthanum hydride systems under pressure.
| Compound Studied | Pressure Range | Observation | Interpretation | Citation(s) |
| LaH₂.₃ | ~11 - 20 GPa | Appearance of additional Bragg reflections; coexistence of two fcc lattices. | Phase separation into a solid solution and a trihydride state. | aps.org |
| LaH₂.₃ | Pre-separation | Gradual distortion from cubic to tetragonal lattice. | Precursor to phase separation. | aps.org |
| LaH₃.₀₀ | Up to 25 GPa | No structural phase transition; retains fcc structure. | Stoichiometric LaH₃ is stable against phase separation in this range. | researchgate.netexlibrisgroup.com |
| LaH₂.₈₅ | Up to 25 GPa | Reversible structural change. | Possible tetragonal distortion of the fcc structure. | researchgate.netexlibrisgroup.com |
| LaH₃ | Up to 40 GPa | Complex Raman spectra. | Pressure-induced phase transformation, likely from hydrogen ordering. | issp.ac.ruresearchgate.net |
Electronic and Ionic Transport Phenomena in Lanthanum Trihydride
Mechanisms of Metal-Semiconductor Transitions
Lanthanum trihydride (LaH₃) exhibits a fascinating metal-to-semiconductor transition that is intricately linked to its hydrogen content and structural characteristics. oup.comiastate.edu This transition is a key area of research due to its implications for potential applications in switchable mirrors and other electronic devices. researchgate.netresearchgate.net
Role of Hydrogen Concentration in Electronic Transitions
The electronic properties of lanthanum hydride are highly sensitive to the concentration of hydrogen. researchgate.net As hydrogen content increases from LaH₂ to LaH₃, the material undergoes a transition from a metallic state to a semiconducting or insulating state. oup.comiastate.eduaps.org Lanthanum dihydride (LaH₂) is a shiny metal, while this compound (LaH₃) is a transparent semiconductor. iastate.edu
This transition is attributed to the filling of interstitial sites in the lanthanum metal lattice with hydrogen atoms. In LaH₂, hydrogen atoms primarily occupy the tetrahedral sites. sfb-vicom.atsharps.ac.cn As more hydrogen is introduced, the octahedral sites also become occupied, leading to the formation of LaH₃. sfb-vicom.atsharps.ac.cn The introduction of hydrogen into the octahedral sites is believed to be a critical factor in the opening of a band gap, resulting in the observed semiconducting behavior. researchgate.net The metal-insulator transition is observed to occur around a hydrogen composition of LaH₂.₈. researchgate.netresearchgate.net
Studies have shown that in substoichiometric lanthanide trihydrides, a reversible metal-to-semiconductor transition can occur with changes in temperature. oup.comsharps.ac.cn This transition, often observed between 200-260 K, is linked to the ordering and disordering of hydrogen vacancies. oup.comiastate.edu
Influence of Lattice Distortions and Hydrogen Vacancy States
Lattice distortions and the presence of hydrogen vacancies play a crucial role in the electronic transitions of this compound. researchgate.netresearchgate.net The creation of hydrogen vacancies at octahedral sites can induce a metal-insulator transition. researchgate.net These vacancies create localized states within the band gap, influencing the material's conductivity. researchgate.net
First-principles calculations have suggested that at high hydrogen concentrations, isolated pairs of vacancies at octahedral sites accumulate electronic charge from the surrounding lanthanum atoms. sfb-vicom.at As the hydrogen concentration decreases, these isolated vacancy pairs can form percolating chains, which is theorized to be the driving force behind the concentration-dependent metal-insulator transition. researchgate.netsfb-vicom.at A vacancy percolation threshold is predicted around LaH₂.₇₅, below which the material becomes metallic as the percolating vacancy chains "release" the trapped charge. researchgate.netsfb-vicom.at
Furthermore, structural distortions, such as a cubic-to-tetragonal distortion of the lanthanum sublattice, have been observed in a specific concentration range of LaHₓ (approximately 2.6 ≤ x ≤ 2.9) at low temperatures. researchgate.netsharps.ac.cn These distortions, which can be induced by the ordering of hydrogen and its vacancies, are also believed to influence the electronic properties and contribute to the metal-semiconductor transition. oup.comresearchgate.net
Advanced Studies on Hydride Ion Conduction
This compound is a notable hydride ion (H⁻) conductor, a property that is essential for applications in energy storage and chemical reactors. titech.ac.jp However, its inherent electronic conductivity can be a significant drawback for its use as a solid electrolyte. researchgate.net Recent research has focused on enhancing its ionic conductivity while suppressing its electronic conductivity.
Impact of Oxygen Doping on Hydride Ion Conductivity (e.g., LaH₃₋₂ₓOₓ)
A significant breakthrough in enhancing hydride ion conductivity has been achieved through the light doping of this compound with oxygen, creating lanthanum oxyhydride (LaH₃₋₂ₓOₓ). titech.ac.jpmining.com This modification has been shown to increase the H⁻ conductivity by several orders of magnitude compared to undoped this compound. titech.ac.jpmining.com
The key to this enhancement lies in controlling the oxygen concentration. titech.ac.jpmining.com The substitution of some H⁻ ions with O²⁻ ions creates hydrogen vacancies to maintain charge neutrality and simultaneously suppresses the electronic conduction. scispace.com Researchers have successfully synthesized hydrogen-rich LaH₃₋₂ₓOₓ, specifically "LaH₂.₈O₀.₁," which exhibits high ionic conductivity even at room temperature. titech.ac.jpmining.com This material is prepared through a two-step process involving high-pressure synthesis followed by annealing in a hydrogen atmosphere to fill hydrogen vacancies. titech.ac.jpmining.com
Oxygen-doped LaH₃ (LaH₃₋₂ₓOₓ) has demonstrated an optimal ionic conductivity of 2.6 × 10⁻² S cm⁻¹ at intermediate temperatures, which is among the highest reported for H⁻ conductors. scispace.comnih.gov Interestingly, while the activation energy for conduction remains relatively constant with increasing oxygen content, the pre-exponential factor in the conductivity equation decreases significantly. scispace.comnih.gov This behavior is attributed to the trapping of H⁻ ions by lanthanum ions that are bonded to oxygen. scispace.comnih.gov
The mechanism for enhanced conductivity in oxygen-doped lanthanum hydride is also linked to the high mobility of H⁻ ions that are distant from the oxygen dopants. titech.ac.jpmining.com Computer simulations have revealed that these mobile H⁻ ions can travel long distances through a "knock-off" mechanism, facilitated by strong repulsive Coulombic interactions. titech.ac.jpmining.com This material also exhibits a low activation barrier for ionic conduction, in the range of 0.3 to 0.4 eV. titech.ac.jpmining.com
Strategies for Electronic Conductivity Suppression (e.g., Nanosized Grains, Lattice Defects)
A primary challenge in utilizing this compound as a solid electrolyte is its inherent electronic conductivity. researchgate.netnih.gov A novel and effective strategy to overcome this is the intentional creation of nanosized grains and lattice defects. researchgate.netnih.goveurekalert.orgcas.cnscitechdaily.com This approach has been shown to suppress the electronic conductivity of LaHₓ by more than five orders of magnitude. researchgate.netnih.govcas.cnscitechdaily.com
By employing techniques such as high-energy ball milling, researchers can introduce a high density of grain boundaries, defects, and other crystalline mismatched zones into the material. eurekalert.orgcas.cnscitechdaily.com While H⁻ ions can still diffuse readily through the lattice by hopping between interstitial sites and across grain boundaries, the transport of electrons is significantly hindered. eurekalert.org Electrons encounter substantial scattering at these engineered defects, which drastically reduces the electronic conductivity. eurekalert.org
This method effectively transforms the mixed ionic-electronic conductor into a superionic conductor. Deformed LaHₓ has exhibited a remarkable H⁻ conductivity of 1.0 × 10⁻² S cm⁻¹ at -40 °C with a very low diffusion barrier of 0.12 eV. researchgate.net This breakthrough has enabled the demonstration of a room-temperature all-solid-state hydride ion battery. researchgate.neteurekalert.org
Hydrogen Diffusion Dynamics and Mobility in this compound
The diffusion of hydrogen in this compound is a fundamental process governing its ionic conductivity and is highly dependent on hydrogen concentration and temperature. iastate.eduaps.org Pulsed-field-gradient nuclear magnetic resonance (PFG-NMR) studies have provided direct, model-independent measurements of hydrogen diffusivity (D) in LaHₓ. aps.org
These studies have revealed that at a fixed hydrogen concentration (for x ≤ 2.92), the diffusion coefficient follows a single Arrhenius behavior over a wide temperature range. aps.org The activation enthalpy for diffusion decreases significantly with increasing hydrogen concentration, from 0.55 eV for x = 2.00 to 0.17 eV for x = 2.92. aps.org This decrease in activation energy leads to a substantial increase in the diffusion coefficient. aps.org
Interestingly, the formation of a hydrogen superstructure, which is associated with the semiconductor-to-metal transition, leads to a sharp decrease in hydrogen diffusivity. aps.org Furthermore, in stoichiometric LaH₃, the diffusion coefficient has been observed to be dependent on the sample's thermal history. aps.org
Recent high-pressure NMR studies on lanthanum superhydrides (LaHₓ, where x ≈ 10) have revealed an unexpectedly high hydrogen diffusion coefficient of approximately 10⁻⁶ cm²/s at room temperature. sharps.ac.cnsharps.ac.cnresearchgate.net This high mobility, which is several orders of magnitude greater than in typical hydrides at ambient conditions, is not predicted by theoretical calculations that assume a more static hydrogen lattice. sharps.ac.cnsharps.ac.cn This enhanced diffusion is thought to be a factor in the gradual dehydrogenation of these superhydrides over time. sharps.ac.cn The mobility of hydride ions is also considered crucial for the catalytic activity of lanthanum oxyhydrides in processes like ammonia (B1221849) synthesis. sciencedaily.comnorthampton.ac.uk
Investigation of Electron-Phonon Coupling and Lattice Vibrations
The study of lattice vibrations and their interaction with electrons is fundamental to understanding the thermal and electronic transport properties of this compound (LaH₃). Research in this area utilizes theoretical calculations and experimental techniques like Raman spectroscopy to elucidate the complex dynamics within the crystal lattice.
In its face-centered cubic (fcc) structure, LaH₃ has hydrogen atoms occupying both the tetrahedral (T) and octahedral (O) interstitial sites of the lanthanum lattice. This arrangement leads to distinct vibrational characteristics. The phonon dispersion curves, which plot phonon frequency against wave vector, reveal a separation between the acoustic modes, dominated by the heavier lanthanum atoms, and the optical modes, which arise from the vibrations of the much lighter hydrogen atoms. researchgate.net
First-principles calculations have been instrumental in mapping these phonon dispersion curves. For instance, at a pressure of 15 GPa, calculations for fcc-LaH₃ show that hydrogen atoms at the tetrahedral sites (Hₜ) form a strong bond with the nearest lanthanum atoms, resulting in well-separated phonon bands similar to those in LaH₂. researchgate.net The hydrogen atoms at the octahedral sites (Hₒ) are the next-nearest neighbors to lanthanum and introduce intermediate optical phonon bands with dispersive curves, typically in the range of 10-25 THz at 15 GPa. researchgate.net
The stability of the fcc phase of LaH₃ is pressure-dependent, with calculations indicating it is dynamically stable in a pressure range of approximately 4–35 GPa. researchgate.net Within this stability range, the phonon-mediated superconductivity of LaH₃ has been investigated. Calculations for fcc-LaH₃ at 11 GPa, near the onset of its dynamical stability, show that it possesses its highest superconducting transition temperature (Tc) of about 20 K. pnas.org
The electron-phonon coupling (EPC), which is the mechanism responsible for this conventional superconductivity, has been analyzed through the calculated Eliashberg spectral function (α²F). pnas.org These studies indicate that for LaH₃, the strongest electron-phonon coupling occurs around the L-point of the Brillouin zone. pnas.org This is in contrast to scandium trihydride (ScH₃), an isoelectronic compound, where the strongest coupling is found around the Γ-point. pnas.org The behavior of LaH₃ is, however, highly similar to that of yttrium trihydride (YH₃). pnas.org
Experimental studies using Raman spectroscopy have provided further insights into the lattice vibrations. Measurements on both LaH₃ and its deuterated analogue, lanthanum trideuteride (LaD₃), have confirmed that the observed optical modes are hydrogen-related. issp.ac.ru The substitution of hydrogen with deuterium (B1214612) results in a characteristic isotopic shift in the Raman modes by a factor close to the expected √2. issp.ac.ru Vibrational spectra also reflect significant interactions between hydrogen atoms located in the different interstitial sites (octahedral and tetrahedral). researchgate.netnih.gov
The table below presents the Raman modes observed for LaH₃ and LaD₃ at ambient pressure and room temperature.
| Sample | Mode Label | Raman Shift (cm⁻¹) | Isotope Shift (νH / νD) |
| LaH₃ | 1 | 1076 | 1.41 |
| 2 | 1111 | 1.41 | |
| LaD₃ | 1 | 763 | |
| 2 | 788 | ||
| Data sourced from high-pressure Raman scattering studies. issp.ac.ru |
Further analysis of phonon dispersion curves at various pressures has identified the Raman active (T₂g) and infrared active (T₁ᵤ) modes at the center of the Brillouin zone, providing a comprehensive picture of the vibrational properties of LaH₃ under compression. researchgate.net These investigations into lattice dynamics and electron-phonon coupling are crucial for understanding the material's structural stability and superconducting properties. pnas.orgresearchgate.net
Advanced Spectroscopic and Characterization Techniques in Lanthanum Trihydride Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Microscopic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the local magnetic fields around atomic nuclei. In the context of lanthanum trihydride research, NMR provides invaluable information about the hydrogen and lanthanum atoms within the crystal lattice.
¹H-NMR for Probing Hydrogen Motion, Ordering, and Local Environments
Proton Nuclear Magnetic Resonance (¹H-NMR) is particularly sensitive to the behavior of hydrogen atoms within the LaH₃ structure. The resulting spectra offer insights into several key aspects:
Hydrogen Motion: Studies have shown that the ¹H-NMR line shapes in lanthanum hydrides can indicate the mobility of hydrogen atoms. researchgate.net For instance, significantly sharper resonances after certain treatments suggest enhanced hydrogen mobility. researchgate.net In some cases, two distinct proton resonances can be observed within specific temperature ranges, corresponding to different hydrogen environments. iastate.edu
Local Environments: The ¹H-NMR signal of LaH₃ is notably broad, with a line-width of approximately 50 kHz. sharps.ac.cnnih.gov This broadening is attributed to the direct homonuclear dipole-dipole interactions between adjacent hydrogen atoms. sharps.ac.cnnih.gov
Ordering and Phase Transitions: ¹H-NMR has been instrumental in studying the order-disorder transitions in lanthanum hydrides. iastate.edu Changes in the NMR line shape and intensity with temperature can signal phase transitions, such as the shift from a semiconducting to a metallic state. iastate.edu
¹³⁹La-NMR for Lanthanum Atomic and Electronic States
Electronic States: ¹³⁹La-NMR studies, often conducted in conjunction with ¹H-NMR, help to probe the atomic and electronic states of lanthanum in various hydride phases. researchgate.netsharps.ac.cnnih.govscilit.com The Knight shift observed in ¹³⁹La-NMR spectra provides a measure of the local magnetic field at the lanthanum nucleus, which is influenced by the conduction electrons.
Local Symmetry: The sharpness of the ¹³⁹La-NMR resonance in LaH₃, with a line-width of about 8 kHz, indicates a highly symmetric, almost perfect cubic environment around the lanthanum atoms, leading to negligible quadrupolar spin interactions. sharps.ac.cnarxiv.org Any distortions in this local environment would result in a significant broadening of the signal. arxiv.org
Quantitative Hydrogen Content Determination using NMR
A significant application of NMR in this field is the precise determination of hydrogen content.
Microscale Quantitative NMR (µQ-NMR): This technique allows for the direct and accurate measurement of the hydrogen-to-lanthanum ratio. researchgate.net By comparing the signal-to-noise ratios in both the ¹³⁹La and ¹H channels, researchers have confirmed the stoichiometry of this compound to be approximately H/La = 3.1(2) and 2.95(7). sharps.ac.cnnih.govarxiv.orgaip.orgresearchgate.net This method has been successfully applied to various hydride systems under high pressure. aip.org
Internal Standard: In some cases, other non-hydrogen nuclei can be used as an internal standard for direct hydrogen quantification, which can be more accurate than using the hydrogen precursor signal. aip.org
Photoemission Spectroscopy (Ultraviolet Photoelectron and Photoelectron Yield Spectroscopies) for Electronic States
Photoemission spectroscopy techniques are essential for directly probing the occupied electronic states of a material. In LaH₃ research, Ultraviolet Photoelectron Spectroscopy (UPS) and Photoelectron Yield Spectroscopy (PYS) have been employed to map out its electronic band structure.
Valence Band Structure: Photoemission studies on LaHₓ (2 ≤ x ≤ 3) have revealed that with increasing hydrogen concentration, the emission from the lanthanum d-bands near the Fermi level decreases. researchgate.net For compositions approaching LaH₃, the photoemission spectra show very weak valence-band emission, which is indicative of semiconducting behavior. researchgate.net
Shallow Valence Band: A key finding from these studies is the presence of a very shallow valence band maximum in LaH₃, with an ionization potential of 3.8 eV. researchgate.netacs.org This is attributed to the low electronegativity of hydrogen and significant interactions between neighboring hydride ions. researchgate.netacs.org
Core Level Shifts: The binding energies of the La 5p core levels have been observed to increase with hydrogen content, with a total shift of about 0.9 eV from LaH₂ to LaH₃. researchgate.net
Neutron Scattering Studies (e.g., Inelastic Neutron Scattering) for Hydrogen Dynamics
Neutron scattering is a powerful technique for studying the structure and dynamics of materials, particularly those containing hydrogen, due to the large neutron scattering cross-section of the hydrogen nucleus.
Hydrogen Vibrations: Inelastic Neutron Scattering (INS) has been used to investigate the optical hydrogen vibrations in this compound. aip.orgaip.org The spectra show distinct peaks corresponding to hydrogen atoms vibrating at different crystallographic sites. aip.org In the face-centered cubic (fcc) structure of LaH₃, optical bands are observed at approximately 940 cm⁻¹ and 515 cm⁻¹, corresponding to hydrogen at tetrahedral and octahedral sites, respectively. aip.org
Hydrogen Dynamics: Quasielastic Neutron Scattering (QENS) studies have been employed to investigate the diffusion dynamics of hydrogen in lanthanum hydrides. researchgate.netresearchgate.net These studies have identified different types of hydrogen motion, including jump diffusion and localized motion between inequivalent sites. researchgate.net
Structural Information: Neutron powder diffraction (NPD) complements the spectroscopic data by providing detailed structural information, such as mapping the lattice symmetry as a function of hydrogen concentration and observing the long-range ordering of hydrogen in the octahedral sublattice. researchgate.net
Complementary Spectroscopic Methods (e.g., Fourier Transform Infrared)
While less commonly cited in the provided context for direct analysis of LaH₃, Fourier Transform Infrared (FTIR) spectroscopy is a valuable complementary technique in hydride research. It probes the vibrational modes of molecules and crystal lattices. In the broader context of rare-earth hydrides, infrared spectroscopy has been used alongside other techniques to provide further clues about the local structural symmetry. nist.gov
Interactions and Relationships with Other Lanthanum Hydride Systems and Analogues
Comparative Electronic and Structural Analyses with Lanthanum Dihydride
Lanthanum and hydrogen form a fascinating system where the addition of hydrogen atoms progressively alters the material's fundamental properties, most notably in the transition from lanthanum dihydride (LaH₂) to lanthanum trihydride (LaH₃). This transformation is marked by significant changes in both crystal structure and electronic character.
Structurally, both LaH₂ and LaH₃ are based on a face-centered cubic (fcc) lattice of lanthanum atoms. arxiv.org In LaH₂, which adopts the fluorite-type crystal structure, hydrogen atoms occupy the tetrahedral interstitial sites within the lanthanum lattice. sfb-vicom.atmaterialsproject.org As more hydrogen is introduced to form LaH₃, the additional hydrogen atoms occupy the vacant octahedral interstitial sites. arxiv.org While the underlying lanthanum fcc lattice is retained, this progressive filling of interstitial sites leads to a slight contraction in the lattice constant. arxiv.org At ambient pressure, LaH₃ is often described with the D0₃ type structure. sfb-vicom.at However, under high pressure, theoretical calculations predict different stable structures; for instance, at 300 GPa, LaH₂ is predicted to adopt a C2/m structure, while LaH₃ takes on a Cmcm structure. pnas.orgpnas.org
The electronic structure undergoes a more dramatic transformation. LaH₂ is a good metallic conductor. arxiv.orgarxiv.org Its electronic structure features two low-lying bands derived primarily from hydrogen 1s orbitals hybridized with lanthanum states, which lie below the metal's 5d bands. aps.orgscilit.com With a formal valence of La³⁺ and 2H⁻, one electron per formula unit populates the 5d conduction band, leading to its metallic nature. arxiv.org
In contrast, LaH₃ is a semiconductor or insulator at ambient conditions. aps.orgscilit.comresearchgate.net The addition of the third hydrogen atom introduces a third low-lying band. aps.orgscilit.com In LaH₃, the three valence electrons from the lanthanum atom are all accommodated within these lower energy, hydrogen-derived bands. aps.org This results in the opening of a significant energy gap between the filled hydrogen-derived valence bands and the empty lanthanum 5d conduction bands. aps.orgscilit.com Early calculations estimated this gap to be around 0.53 eV. aps.org Self-consistent calculations later confirmed the semiconducting nature of LaH₃, although they suggested a smaller energy gap than non-self-consistent methods. aps.org This metal-to-insulator transition is a hallmark of the La-H system, driven entirely by the change in hydrogen stoichiometry from x≈2 to x=3. arxiv.orgsfb-vicom.at
| Property | Lanthanum Dihydride (LaH₂) | This compound (LaH₃) |
|---|---|---|
| Electronic Character | Metallic | Semiconductor/Insulator |
| Crystal Structure (Ambient) | Fluorite-type (fcc La lattice, H in tetrahedral sites) | D0₃ type (fcc La lattice, H in tetrahedral and octahedral sites) |
| High-Pressure Structure (~300 GPa) | C2/m | Cmcm |
| Band Structure | Metal 5d conduction band is partially filled. arxiv.org | An energy gap separates the filled valence bands from the empty conduction bands. aps.orgscilit.com |
| H-atom Site Occupancy | Tetrahedral sites | Tetrahedral and Octahedral sites |
Role of this compound as a Precursor in the Synthesis of Lanthanum Superhydrides (e.g., LaH₁₀)
This compound (LaH₃) serves as a crucial starting material, or precursor, in the synthesis of hydrogen-rich lanthanum superhydrides, such as the near-room-temperature superconductor LaH₁₀. aps.orgnih.gov The synthesis of these remarkable high-pressure phases is typically achieved in a diamond anvil cell (DAC). In this process, LaH₃ is loaded into the DAC along with a hydrogen source, such as ammonia (B1221849) borane (B79455) (NH₃BH₃). nih.govarxiv.org
The sample is then compressed to extreme pressures, often well above 100 GPa. nih.govresearchgate.net To overcome the activation energy for the reaction between lanthanum and hydrogen, the sample is heated, usually with a laser. nih.govarxiv.org This high-pressure, high-temperature environment facilitates the hydrogenation of LaH₃, leading to the formation of superhydrides with much higher hydrogen content, including the highly sought-after face-centered cubic (fcc) phase of LaH₁₀. aps.orgosti.gov The use of LaH₃ as a precursor is advantageous because it is already a stable hydride, simplifying the handling and loading process compared to using pure lanthanum metal, which is highly reactive.
A key aspect of lanthanum superhydrides synthesized from LaH₃ is the remarkable mobility of hydrogen within the crystal lattice under extreme pressure. nih.govresearchgate.net Studies using nuclear magnetic resonance (NMR) spectroscopy on LaHₓ samples (where x ≈ 10) synthesized at over 160 GPa have revealed that hydrogen is in a highly diffusive state even at room temperature. researchgate.netsharps.ac.cnresearchgate.net The diffusion coefficients are on the order of 10⁻⁶ cm²/s, which is exceptionally high for a solid-state material. researchgate.netsharps.ac.cn
This high hydrogen mobility has a profound impact on the stability of the superhydride phases. It drives a process of gradual, diffusion-driven de-hydrogenation over time. nih.govsharps.ac.cn The synthesized LaH₁₀ phase is not indefinitely stable and will slowly decompose, losing hydrogen to the surrounding environment within the DAC. nih.gov This decomposition leads to a continuous transition to lower-hydrogen stoichiometries, with the H/La ratio decreasing over timeframes of days to weeks. nih.govarxiv.org Observations have shown the atomic ratio can decrease from compositions near LaH₁₀ towards those reminiscent of LaH₆ and, over longer periods, potentially back towards the initial LaH₃ precursor. nih.govarxiv.org This transient nature of the superhydride highlights the dynamic interplay between synthesis and decomposition, where high hydrogen diffusivity is a critical factor governing the lifetime of these high-pressure phases. sharps.ac.cn
The stability of different lanthanum hydride phases is strongly dependent on pressure. The thermodynamic relationships in the La-H system are often visualized using theoretical convex hull diagrams, which plot the formation enthalpy of various LaHₓ stoichiometries at a given pressure. pnas.orguspex-team.org Phases that lie on the convex hull are considered thermodynamically stable.
At ambient pressure, LaH₂ and LaH₃ are the stable phases. As pressure increases into the gigapascal (GPa) range, the phase diagram becomes significantly more complex, with numerous new hydrogen-rich compounds becoming stable. arxiv.orgd-nb.infodiva-portal.org
At 50 GPa , calculations show Pnma-LaH₃ is a stable phase. uspex-team.org
At 100 GPa , a Cmcm structure of LaH₃ becomes stable, alongside other new hydrides. uspex-team.org
At 150 GPa , the system's chemistry becomes even richer, with Cmcm-LaH₃ remaining stable while the superconducting Fm-3m-LaH₁₀ phase also appears on the convex hull. pnas.orguspex-team.org
Above ~200 GPa , LaH₁₀ is predicted to be a dominant stable phase. pnas.org
Experimental synthesis has confirmed the existence of many of these phases, including LaH₃, LaH₄, La₄H₂₃, and LaH₁₀, across a pressure range of 50 to 180 GPa. arxiv.orgd-nb.info It is important to note that while LaH₃ is stable at lower pressures, it becomes a "poor metal or a semimetal" at pressures exceeding 100 GPa but does not become superconducting. researchgate.net The stability of superhydrides like LaH₁₀ is confined to the high-pressure regime, and they are not recoverable to ambient conditions. researchgate.net Furthermore, the introduction of a third element, such as cerium, can alter these stability relationships, sometimes allowing high-T_c phases to be stabilized at lower pressures than their binary counterparts. nih.gov
| Pressure | Notable Stable Lanthanum Hydride Phases (from theoretical calculations) |
|---|---|
| 50 GPa | Fm-3m-LaH, Pnma-LaH₃ , Cmc2₁-LaH₇, Cc-LaH₉ |
| 100 GPa | Cm-LaH₂, Cmcm-LaH₃ , P-1-LaH₅, P4/nmm-LaH₁₁ |
| 150 GPa | P6/mmm-LaH₂, Cmcm-LaH₃ , I4/mmm-LaH₄, Fm-3m-LaH₁₀, P6/mmm-LaH₁₆ |
| 200 GPa | P6/mmm-LaH₂, Cmmm-La₃H₁₀, I4/mmm-LaH₄, Fm-3m-LaH₁₀ , P6/mmm-LaH₁₆ |
Q & A
Basic Research Questions
Q. How can researchers determine the hydrogen content and phase purity of LaH₃ during synthesis?
- Methodology : Use thermogravimetric analysis (TGA) to monitor hydrogen loss during heating. Pair this with X-ray diffraction (XRD) to correlate lattice constant changes (e.g., a 0.113 Å contraction occurs when LaH₃ dissociates to LaH₂ at 908°C under atmospheric pressure) . For phase purity, compare XRD patterns with known fluorite-type lattice parameters (tetrahedral and octahedral interstitial hydrogen occupancy) .
- Key Data :
| Technique | Parameter Measured | LaH₃ Value | LaH₂ Value |
|---|---|---|---|
| XRD | Lattice Constant | 5.36 Å | 5.247 Å |
| TGA | Dissociation Temp | 908°C | N/A |
Q. What experimental precautions are critical for handling LaH₃ to avoid decomposition?
- Methodology : Store LaH₃ at -20°C in inert atmospheres (argon/glovebox) due to its reactivity with water (reacts violently at 0°C) . Use high-pressure reactors (>100,000 atm) to stabilize LaH₃ at low temperatures (-423°F) and prevent dissociation to LaH₂ .
Q. How can thermal expansion anomalies in LaH₃ be quantified and interpreted?
- Methodology : Measure lattice expansion using high-temperature XRD. LaH₃ exhibits linear thermal expansion until 650°C (slope = 1.061 × 10⁻⁶/°C), after which dissociation to LaH₂ causes anomalous contraction. Calculate defect formation energy (Eₛ = 2.4 kcal/mol) from lattice constant deviations .
Advanced Research Questions
Q. How do computational models reconcile discrepancies between predicted and observed superconducting properties of LaH₃?
- Methodology : Apply density functional theory (DFT) under high-pressure conditions (e.g., 100,000–200,000 atm) to simulate electronic band structures. Compare with experimental critical temperatures (Tc): LaH₃ stabilizes superconductivity at 20 K under 100,000 atm, while ScH₃ and YH₃ require higher pressures . Address discrepancies by calibrating hydrogen vacancy concentrations, which reduce Tc .
- Data Contradiction : Computational models often assume stoichiometric LaH₃, whereas experimental samples exhibit non-stoichiometry (H/La < 3) at high temperatures .
Q. What crystallographic techniques resolve hydrogen occupancy conflicts in LaH₃’s lattice?
- Methodology : Neutron diffraction is preferred over XRD to locate hydrogen in tetrahedral vs. octahedral interstices. Studies show tetrahedral sites are preferentially occupied, with weaker hydrogen bonding in octahedral sites . For dynamic behavior, use in-situ Raman spectroscopy under pressure to track hydrogen migration .
Q. How can researchers address contradictions in phase stability data between high-pressure and ambient-condition studies?
- Methodology : Cross-validate using diamond anvil cell (DAC) experiments and synchrotron XRD. At 200,000 atm, LaH₃ remains stable up to -387°F (40 K), whereas ambient-pressure studies show dissociation to LaH₂ above 650°C . Use the Clausius-Clapeyron equation to model pressure-temperature phase boundaries .
Q. What statistical frameworks are optimal for analyzing error margins in LaH₃’s thermodynamic properties?
- Methodology : Apply Monte Carlo simulations to propagate errors in lattice constant measurements (±0.005 Å) and dissociation enthalpies (±0.1 eV). Report confidence intervals for defect energies (Eₛ = 2.4 ± 0.2 kcal/mol) . Reference IUPAC guidelines for solubility data uncertainty .
Methodological Best Practices
- Data Reproducibility : Document hydrogen purity (>99.999%) and reactor materials (e.g., tantalum crucibles) to prevent contamination .
- Ethical Reporting : Disclose non-stoichiometric compositions (H/La ratios) to avoid overclaiming superconducting performance .
- Interdisciplinary Gaps : Collaborate with computational chemists to refine hydrogen vacancy models in DFT simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
